molecular formula C11H20N2O4 B044663 1-叔丁基 3-甲基哌嗪-1,3-二羧酸酯 CAS No. 129799-08-2

1-叔丁基 3-甲基哌嗪-1,3-二羧酸酯

货号 B044663
CAS 编号: 129799-08-2
分子量: 244.29 g/mol
InChI 键: QUKAHFCVKNRRBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl piperazine derivatives often involves condensation reactions, utilizing carbamimides and acids in the presence of catalysts and under basic conditions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through such a process, characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, confirming the chemical structure through single crystal XRD data (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl piperazine derivatives have been reported, showing variations in crystal systems and space groups. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group P21/c, with typical bond lengths and angles for a piperazine-carboxylate (Mamat et al., 2012).

Chemical Reactions and Properties

Tert-butyl piperazine derivatives engage in a variety of chemical reactions, including weak C‒H···O intermolecular interactions and aromatic π–π stacking, contributing to their three-dimensional architecture. These interactions facilitate the synthesis of biologically active compounds and intermediates for further chemical modifications (Sanjeevarayappa et al., 2015).

科学研究应用

  • Synthesis of Novel Organic Compounds

    • Field : Organic Chemistry
    • Application : Piperazine and N-Boc piperazine and their simple derivatives such as 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Method : The specific methods of application or experimental procedures would depend on the type of compound being synthesized. Unfortunately, the exact procedures and technical details are not provided in the source .
    • Results : The results or outcomes would also depend on the specific compound being synthesized. The source does not provide quantitative data or statistical analyses .
  • Synthesis of Biologically Active Molecules

    • Field : Medicinal Chemistry
    • Application : This compound is involved in the synthesis of biologically active molecules including: CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, human growth hormone secretagogue receptor antagonists for treatment of obesity, and fatty acid oxidation inhibitors .
    • Method : The specific methods of application or experimental procedures would depend on the type of biologically active molecule being synthesized. Unfortunately, the exact procedures and technical details are not provided in the source .
    • Results : The results or outcomes would also depend on the specific biologically active molecule being synthesized. The source does not provide quantitative data or statistical analyses .
  • Synthesis of CCR5 Antagonists with Anti-HIV-1 Activity

    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of CCR5 antagonists, which have shown anti-HIV-1 activity .
    • Method : The specific methods of application or experimental procedures would depend on the type of CCR5 antagonist being synthesized. Unfortunately, the exact procedures and technical details are not provided in the source .
    • Results : The results or outcomes would also depend on the specific CCR5 antagonist being synthesized. The source does not provide quantitative data or statistical analyses .
  • Synthesis of Opioid Receptor Antagonists

    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of opioid receptor antagonists .
    • Method : The specific methods of application or experimental procedures would depend on the type of opioid receptor antagonist being synthesized. Unfortunately, the exact procedures and technical details are not provided in the source .
    • Results : The results or outcomes would also depend on the specific opioid receptor antagonist being synthesized. The source does not provide quantitative data or statistical analyses .
  • Human Growth Hormone Secretagogue Receptor Antagonists

    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of human growth hormone secretagogue receptor antagonists, which could be used for the treatment of obesity .
    • Method : The specific methods of application or experimental procedures would depend on the type of human growth hormone secretagogue receptor antagonist being synthesized. Unfortunately, the exact procedures and technical details are not provided in the source .
    • Results : The results or outcomes would also depend on the specific human growth hormone secretagogue receptor antagonist being synthesized. The source does not provide quantitative data or statistical analyses .
  • Fatty Acid Oxidation Inhibitors

    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of fatty acid oxidation inhibitors .
    • Method : The specific methods of application or experimental procedures would depend on the type of fatty acid oxidation inhibitor being synthesized. Unfortunately, the exact procedures and technical details are not provided in the source .
    • Results : The results or outcomes would also depend on the specific fatty acid oxidation inhibitor being synthesized. The source does not provide quantitative data or statistical analyses .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name

1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAHFCVKNRRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373562
Record name 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

CAS RN

129799-08-2
Record name 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129799-08-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10% Pd—C (0.2 eq) was added to a stirred RT 0.1 M solution of A2 in MeOH and the mixture was stirred under an H2 atmosphere at RT for 3 h. The mixture was filtered, washing with MeOH, and the filtrate was evaporated under reduced pressure to give the title compound in 95% yield. 1H NMR (400 MHz, CDCl3, 300K) δ 4.02 (1H, m), 3.74 (3H, s), 3.70 (1H, m), 3.43 (1H, m), 3.20 (1H, m), 3.04 (2H, m), 2.75 (1H, m), 2.14 (1H, m), 1.47 (9H, s). MS (ES+) C11H20N2O4 requires 244, found: 267 (M+Na)+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of the product from step A in methanol was hydrogenated at 60 psi in the presence of 10% Pd/C (0.250 g) for 24h. The catalyst was filtered and the methanol evaporated to yield the title compound as an oil (0.91 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 2
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Citations

For This Compound
1
Citations
L Zhang, F Wei, D Borrego, F Zhao, JM Del Río… - European journal of …, 2022 - Elsevier
Human immunodeficiency virus (HIV) reverse transcriptase (RT)-associated ribonuclease H (RNase H) remains as the only enzyme encoded within the viral genome not clinically …
Number of citations: 4 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。